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molecular formula C6H4F2O B048109 2,4-Difluorophenol CAS No. 367-27-1

2,4-Difluorophenol

Cat. No. B048109
M. Wt: 130.09 g/mol
InChI Key: NVWVWEWVLBKPSM-UHFFFAOYSA-N
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Patent
US07384967B2

Procedure details

2-(2,4-Difluorophenoxy)-1-nitrobenzene (0.95 g, 76%) was prepared from 2,4-difluorophenol (0.72 g, 5.5 mmol) and 1-fluoro-2-nitrobenzene (0.71 g, 5.0 mmol) following the general procedure A. This was reduced to 2-(2,4-difluorophenoxy)aniline (0.53 g, 63%) following general procedure B. N-[2-(2,4-Difluorophenoxy)phenyl]-N′-(thiazol-2-yl)urea (120 mg, 69%) was prepared from 2-(2,4-difluorophenoxy)aniline (110 mg, 0.5 mmol) and 2-aminothiazole (60 mg, 0.6 mmol) following the general procedure D.
Quantity
0.72 g
Type
reactant
Reaction Step One
Quantity
0.71 g
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[OH:9].F[C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[F:20][C:21]1[CH:34]=[C:33]([F:35])[CH:32]=[CH:31][C:22]=1[O:23][C:24]1[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=1[NH2:26].[NH2:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1>>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1[O:9][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17]([O-:19])=[O:18].[F:20][C:21]1[CH:34]=[C:33]([F:35])[CH:32]=[CH:31][C:22]=1[O:23][C:24]1[CH:30]=[CH:29][CH:28]=[CH:27][C:25]=1[NH:26][C:3]([NH:36][C:37]1[S:38][CH:39]=[CH:40][N:41]=1)=[O:9]

Inputs

Step One
Name
Quantity
0.72 g
Type
reactant
Smiles
FC1=C(C=CC(=C1)F)O
Name
Quantity
0.71 g
Type
reactant
Smiles
FC1=C(C=CC=C1)[N+](=O)[O-]
Step Two
Name
Quantity
110 mg
Type
reactant
Smiles
FC1=C(OC2=C(N)C=CC=C2)C=CC(=C1)F
Name
Quantity
60 mg
Type
reactant
Smiles
NC=1SC=CN1
Step Three
Name
Quantity
0.53 g
Type
reactant
Smiles
FC1=C(OC2=C(N)C=CC=C2)C=CC(=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(OC2=C(C=CC=C2)[N+](=O)[O-])C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.95 g
YIELD: PERCENTYIELD 76%
Name
Type
product
Smiles
FC1=C(OC2=C(C=CC=C2)NC(=O)NC=2SC=CN2)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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